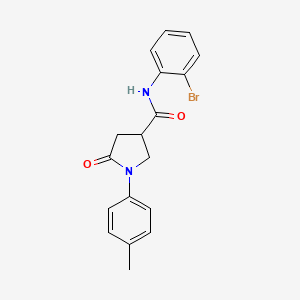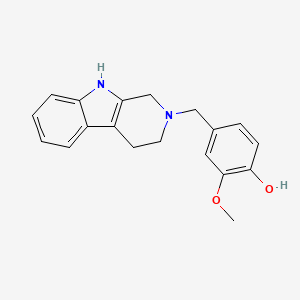
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile, also known as FNAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAN belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been shown to bind to amyloid-beta aggregates, leading to their disaggregation and preventing their accumulation in the brain.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to be highly selective towards cancer cells, with minimal toxicity towards normal cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to disaggregate amyloid-beta aggregates, which may have potential therapeutic applications in Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its relatively simple synthesis, which makes it easily accessible for laboratory experiments. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile exhibits potent anticancer activity and has shown promising results as a fluorescent probe for detecting amyloid-beta aggregates. However, one of the limitations of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several potential future directions for the study of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of more potent derivatives of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile that exhibit improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, the use of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile as a fluorescent probe for detecting amyloid-beta aggregates may have potential applications in the diagnosis and monitoring of Alzheimer's disease.
合成方法
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2-nitrobenzaldehyde, followed by the addition of a cyano group to the resulting product. The final product is then purified using column chromatography. The synthesis of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is relatively simple and can be carried out in a laboratory setting with ease.
科学研究应用
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are associated with Alzheimer's disease.
属性
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-6-3-5-11(9-14)13(10-17)8-12-4-1-2-7-15(12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJTXBJMTZYRV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4941511.png)

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)